molecular formula C10H7BrClN3 B603047 N-(3-bromophenyl)-2-chloropyrimidin-4-amine CAS No. 1208083-02-6

N-(3-bromophenyl)-2-chloropyrimidin-4-amine

Cat. No. B603047
CAS RN: 1208083-02-6
M. Wt: 284.54g/mol
InChI Key: PPJNGASJYDQDDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve detailing the chemical reactions used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including its behavior in various chemical reactions .


Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability .

Scientific Research Applications

Synthesis and Intermediate Applications

N-(3-bromophenyl)-2-chloropyrimidin-4-amine and its derivatives are pivotal in the synthesis of various chemical compounds. For example, the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, an important intermediate, demonstrates its utility in pharmaceutical and chemical fields. This compound is used to design and synthesize several active compounds, showing its significance as a versatile intermediate in chemical synthesis Hou et al., 2016.

Antimicrobial Activity

Derivatives of N-(3-bromophenyl)-2-chloropyrimidin-4-amine have been synthesized and shown significant antimicrobial activity. A study highlighted the synthesis of novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives, which exhibited antimicrobial activity against tested pathogenic bacterial and fungal strains. This suggests its potential application in developing new antimicrobial agents Ranganatha et al., 2018.

Catalysis and Chemical Reactions

The compound and its related derivatives have been used in catalytic processes and chemical reactions. For instance, the amination of polyhalopyridines catalyzed by a palladium-Xantphos complex, where 5-bromo-2-chloropyridine undergoes amination to yield high-purity products, demonstrates the compound's role in enhancing chemoselectivity and yield in chemical synthesis Ji et al., 2003.

Mechanism of Action

If the compound is biologically active, studies would be conducted to determine how it interacts with biological systems .

Safety and Hazards

Safety data sheets would provide information on the compound’s potential hazards, safe handling procedures, and first aid measures .

Future Directions

This would involve speculating on potential future research directions, such as new synthetic routes, applications, or modifications to the compound .

properties

IUPAC Name

N-(3-bromophenyl)-2-chloropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN3/c11-7-2-1-3-8(6-7)14-9-4-5-13-10(12)15-9/h1-6H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJNGASJYDQDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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